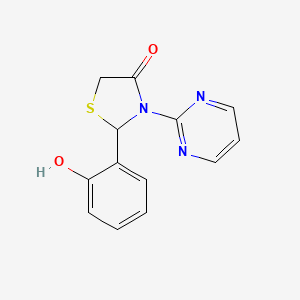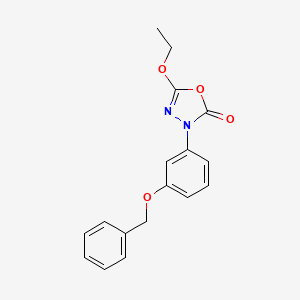
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine and a hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with 2-hydroxybenzaldehyde in the presence of a thiol reagent under acidic or basic conditions. The reaction conditions may vary, but typical conditions include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Continuous flow synthesis
- Use of automated reactors
- Purification techniques such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a thiazolidine derivative
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyphenyl)-3-(pyridin-2-yl)thiazolidin-4-one
- 2-(2-Hydroxyphenyl)-3-(quinolin-2-yl)thiazolidin-4-one
Comparison
Compared to similar compounds, 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one may exhibit unique properties due to the presence of the pyrimidine ring, which can enhance its biological activity and selectivity. The hydroxyphenyl group also contributes to its reactivity and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
821782-80-3 |
|---|---|
Molekularformel |
C13H11N3O2S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11N3O2S/c17-10-5-2-1-4-9(10)12-16(11(18)8-19-12)13-14-6-3-7-15-13/h1-7,12,17H,8H2 |
InChI-Schlüssel |
QGBBRXYBCGYINV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















